Aureusidin Aureusidin Aureusidin is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 4, 6, 3' and 4' respectively. It has a role as a plant metabolite. It derives from an aurone. It is a conjugate acid of an aureusidin-6-olate.
Brand Name: Vulcanchem
CAS No.: 38216-54-5
VCID: VC0138838
InChI: InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4-
SMILES: C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Molecular Formula: C15H10O6
Molecular Weight: 286.24 g/mol

Aureusidin

CAS No.: 38216-54-5

Reference Standards

VCID: VC0138838

Molecular Formula: C15H10O6

Molecular Weight: 286.24 g/mol

Aureusidin - 38216-54-5

CAS No. 38216-54-5
Product Name Aureusidin
Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
IUPAC Name (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one
Standard InChI InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H/b13-4-
Standard InChIKey WBEFUVAYFSOUEA-PQMHYQBVSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O)O
SMILES C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Canonical SMILES C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Description Aureusidin is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 4, 6, 3' and 4' respectively. It has a role as a plant metabolite. It derives from an aurone. It is a conjugate acid of an aureusidin-6-olate.
Synonyms (2Z)-2-[(3,4-dihydroxyphenyl)methylene]-4,6-dihydroxy-3(2H)-benzofuranone; Cernuin;
PubChem Compound 5281220
Last Modified Nov 11 2021
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